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molecular formula C₁₄H₁₉NO B1144973 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol CAS No. 150749-30-7

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol

Cat. No. B1144973
M. Wt: 217.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US06184379B2

Procedure details

200 g N-ethyl-7-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline hydrobromide was suspended in a mixture of 1 l water and 500 ml chloroform. 20% sodium acetate solution was added to this suspension until the pH value reached ca. 5. The organic phase was washed with water, dried over sodium sulfate and evaporated to dryness in a rotary evaporator. A light-brown oil was obtained in this manner. Since the released base decomposes very rapidly, only the required amount of base for the further process was released from the hydrobromide.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[CH2:2]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([OH:14])[CH:12]=2)[C:7]([CH3:15])=[CH:6][C:5]1([CH3:17])[CH3:16])[CH3:3].C([O-])(=O)C.[Na+].Br>O.C(Cl)(Cl)Cl>[CH2:2]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([OH:14])[CH:12]=2)[C:7]([CH3:15])=[CH:6][C:5]1([CH3:16])[CH3:17])[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
Br.C(C)N1C(C=C(C2=CC=C(C=C12)O)C)(C)C
Name
Quantity
1 L
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
A light-brown oil was obtained in this manner

Outcomes

Product
Name
Type
Smiles
C(C)N1C(C=C(C2=CC=C(C=C12)O)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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